molecular formula C28H31NO8 B13736597 Flavoxate succinate CAS No. 28782-19-6

Flavoxate succinate

Cat. No.: B13736597
CAS No.: 28782-19-6
M. Wt: 509.5 g/mol
InChI Key: JBTZPEVGOCVUJT-UHFFFAOYSA-N
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Description

Flavoxate succinate is a compound known for its anticholinergic and antimuscarinic effects. It is primarily used as a muscle relaxant, particularly for the treatment of urinary bladder spasms. The compound is a derivative of flavone and is recognized for its ability to provide symptomatic relief from conditions such as dysuria, urgency, nocturia, and suprapubic pain .

Preparation Methods

Synthetic Routes and Reaction Conditions

Flavoxate succinate is synthesized through a series of chemical reactions. The primary synthetic route involves the esterification of 3-methylflavone-8-carboxylic acid with 2-(1-piperidyl)ethanol. This reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound involves controlled release formulations. These formulations are designed to optimize the bioavailability of the drug. The process includes the preparation of fast-dissolving and slow-dissolving flavoxate preparations, which are then blended in specific ratios to achieve the desired release profile .

Chemical Reactions Analysis

Types of Reactions

Flavoxate succinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of flavoxate, such as its oxides, reduced forms, and substituted analogs .

Scientific Research Applications

Flavoxate succinate has a wide range of scientific research applications:

Mechanism of Action

Flavoxate succinate exerts its effects through a combination of anticholinergic and antimuscarinic actions. It acts as a direct antagonist at muscarinic acetylcholine receptors in cholinergically innervated organs. This action reduces the tonus of smooth muscle in the bladder, effectively reducing the number of required voids, urge incontinence episodes, and urge severity. Additionally, it has a direct relaxant effect on smooth muscles via phosphodiesterase inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Flavoxate succinate is unique in its dual mechanism of action, combining both anticholinergic and direct smooth muscle relaxant effects. This dual action makes it particularly effective in treating urinary bladder spasms and related conditions .

Properties

CAS No.

28782-19-6

Molecular Formula

C28H31NO8

Molecular Weight

509.5 g/mol

IUPAC Name

butanedioic acid;2-piperidin-1-ylethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate

InChI

InChI=1S/C24H25NO4.C4H6O4/c1-17-21(26)19-11-8-12-20(23(19)29-22(17)18-9-4-2-5-10-18)24(27)28-16-15-25-13-6-3-7-14-25;5-3(6)1-2-4(7)8/h2,4-5,8-12H,3,6-7,13-16H2,1H3;1-2H2,(H,5,6)(H,7,8)

InChI Key

JBTZPEVGOCVUJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCCN3CCCCC3)C4=CC=CC=C4.C(CC(=O)O)C(=O)O

Origin of Product

United States

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